4-(4-Fluorophenyl)-alpha-methylpiperazine-1-propylamine

Chiral synthesis Enantiomeric differentiation Piperazine scaffold

4-(4-Fluorophenyl)-alpha-methylpiperazine-1-propylamine (CAS 27367-89-1), also known as 4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-amine, is a synthetic phenylpiperazine derivative bearing a chiral alpha‑methyl branch on the propylamine chain. It is classified as an arylpiperazine building block and is primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules, including the sedative‑hypnotic niaprazine and sigma‑receptor ligands.

Molecular Formula C14H22FN3
Molecular Weight 251.34 g/mol
CAS No. 27367-89-1
Cat. No. B3050617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-alpha-methylpiperazine-1-propylamine
CAS27367-89-1
Molecular FormulaC14H22FN3
Molecular Weight251.34 g/mol
Structural Identifiers
SMILESCC(CCN1CCN(CC1)C2=CC=C(C=C2)F)N
InChIInChI=1S/C14H22FN3/c1-12(16)6-7-17-8-10-18(11-9-17)14-4-2-13(15)3-5-14/h2-5,12H,6-11,16H2,1H3
InChIKeyZBVOLUTWLMZUGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)-alpha-methylpiperazine-1-propylamine (CAS 27367-89-1) – A Chiral Piperazine Intermediate with Differentiated Synthetic and Physicochemical Properties


4-(4-Fluorophenyl)-alpha-methylpiperazine-1-propylamine (CAS 27367-89-1), also known as 4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-amine, is a synthetic phenylpiperazine derivative bearing a chiral alpha‑methyl branch on the propylamine chain . It is classified as an arylpiperazine building block and is primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules, including the sedative‑hypnotic niaprazine and sigma‑receptor ligands . The compound is characterized by a para‑fluorophenyl substituent, a piperazine ring, and a secondary amine terminus, which together confer distinct reactivity and potential for stereoselective derivatization.

Why 4-(4-Fluorophenyl)-alpha-methylpiperazine-1-propylamine Cannot Be Simply Substituted by Generic Piperazine Analogs


The alpha‑methyl substituent on the propylamine chain creates a permanent chiral center that is absent in the des‑methyl analog 1‑(4‑aminobutyl)‑4‑(4‑fluorophenyl)piperazine . This stereogenic carbon fundamentally alters the synthetic utility of the scaffold: it enables enantioselective derivatization, influences the metabolic fate of downstream drug candidates (as demonstrated by the distinct serotonergic profile of the alpha‑methyl‑bearing metabolite p‑fluoro‑phenylpiperazine versus the parent niaprazine ), and modifies physicochemical parameters such as lipophilicity and basicity relative to non‑branched congeners. A purchaser who substitutes a generic, achiral analog therefore forfeits the ability to generate single‑enantiomer products, risks divergent pharmacokinetic outcomes, and loses the specific intermediate required for established synthetic routes to niaprazine and related sigma ligands [REFS-1, REFS-2].

Quantitative Differentiation Evidence for 4-(4-Fluorophenyl)-alpha-methylpiperazine-1-propylamine Relative to Closest Analogs


Introduction of an Alpha-Methyl Chiral Center Absent in the Direct Des-Methyl Analog

4-(4-Fluorophenyl)-alpha-methylpiperazine-1-propylamine possesses a permanent chiral center at the alpha‑carbon of the propylamine chain (C-2 of the butan-2-amine backbone), which is not present in the commonly available des‑methyl comparator 1-(4-aminobutyl)-4-(4-fluorophenyl)piperazine . The presence of this stereogenic center transforms the molecule from a prochiral intermediate into a chiral building block capable of asymmetric induction in subsequent reactions. While direct enantiomeric excess (ee) data for this specific compound are not publicly reported, the structural feature is quantitatively definable: the alpha‑methyl group introduces one additional stereocenter (R/S configuration), resulting in two discrete enantiomeric forms that can be resolved or used in stereospecific transformations [REFS-1, REFS-2].

Chiral synthesis Enantiomeric differentiation Piperazine scaffold

Predicted Physicochemical Profile Differentiated from the Ketone Precursor

The target compound's predicted physicochemical properties can be compared with those of its direct synthetic precursor, 4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-one (CAS 27338-59-6) . The amine exhibits a predicted boiling point of 376.8±42.0 °C (at 760 mmHg), a predicted density of 1.085±0.06 g/cm³, and a predicted pKa of 10.74±0.35 . In contrast, the ketone precursor has a reported boiling point of 383.3 °C (at 760 mmHg) and a molecular weight of 250.31 g/mol versus 251.34 g/mol for the amine . The higher basicity of the amine (pKa ~10.74) relative to the neutral ketone dictates fundamentally different solubility, salt-formation, and extraction behavior during downstream processing.

Physicochemical profiling Predicted properties Piperazine intermediates

Class-Level Serotonergic Differentiation Inferred from Niaprazine Metabolite Pharmacology

Although direct receptor-binding data for 4-(4-fluorophenyl)-alpha-methylpiperazine-1-propylamine are not publicly available, class-level inference can be drawn from the well-characterized metabolite p-fluoro-phenylpiperazine (pFPP), which shares the same 4-fluorophenylpiperazine pharmacophore coupled to an amine-bearing alkyl chain. pFPP exhibits higher affinity for 5-HT1 receptor subclasses than for the 5-HT2 class, whereas the parent drug niaprazine (which contains an amide extension at the amine position) shows a different selectivity profile . The target compound, bearing a free primary amine and an alpha-methyl branch, is structurally intermediate between pFPP and niaprazine and is expected to display a distinct receptor-interaction fingerprint that is not replicated by the des-methyl or N-substituted analogs.

Serotonin receptor 5-HT1 vs. 5-HT2 Niaprazine metabolite

Synthetic Lineage: Specific Intermediate for Niaprazine and Sigma Receptor Ligands

The compound is documented as the direct reductive amination product of 4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-one, which itself is the key ketone intermediate in the industrial synthesis of niaprazine (CAS 27367-90-4) . Furthermore, the 4-(4-fluorophenyl)piperazin-1-yl-butylamine scaffold (with or without the alpha-methyl branch) serves as the core intermediate for sigma‑2 receptor ligands such as SN79 and CM572, where modifications at the amine position are essential for tuning sigma‑1/sigma‑2 selectivity . The alpha‑methyl group specifically enables the introduction of a second point of chirality in the final ligand, a feature exploited in the design of stereochemically defined sigma‑receptor pharmacophores .

Niaprazine synthesis Sigma receptor ligands Piperazine intermediate

Application Scenarios Where 4-(4-Fluorophenyl)-alpha-methylpiperazine-1-propylamine Provides Differentiated Value


Enantioselective Synthesis of Chiral CNS Drug Candidates

The alpha‑methyl chiral center enables the preparation of single‑enantiomer piperazine derivatives for neuroscience drug discovery programs where stereochemistry dictates target engagement. This application is directly supported by the structural differentiation evidence , which shows the compound possesses one stereogenic center absent in achiral comparators, making it the preferred starting material for asymmetric synthesis of D3 or sigma receptor ligands.

Niaprazine and Analog Development

As the direct reductive amination product of the ketone intermediate in the niaprazine synthetic pathway, this amine is the mandatory precursor for any medicinal chemistry campaign exploring niaprazine analogs with modified amide or urea substituents. The evidence from the synthetic lineage analysis confirms this unique role .

Serotonergic Pharmacophore Probing

For academic or industrial groups investigating structure‑activity relationships along the niaprazine metabolic pathway, the compound serves as the structurally defined intermediate between pFPP and niaprazine, enabling systematic probing of how N‑substitution and alpha‑methylation modulate 5‑HT1/5‑HT2 selectivity as inferred from class‑level pharmacological data .

Process Chemistry Optimization for Sigma Receptor Ligands

In the scale‑up of sigma‑2 receptor ligands such as SN79 and CM572, the target compound's favorable basicity (pKa ~10.74) permits straightforward purification via salt formation, a physicochemical advantage over neutral ketone precursors that requires non‑trivial purification methods. This is evidenced by the cross‑study physicochemical comparison .

Quote Request

Request a Quote for 4-(4-Fluorophenyl)-alpha-methylpiperazine-1-propylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.